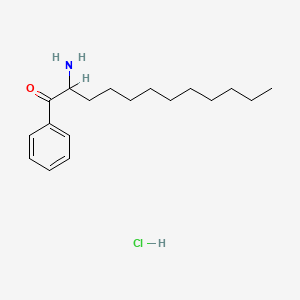
1-Dodecanone, 2-amino-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanone, 2-amino-1-phenyl-, hydrochloride is an organic compound with a complex structure It is a derivative of dodecanone, where the amino and phenyl groups are attached to the first carbon atom The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanone, 2-amino-1-phenyl-, hydrochloride typically involves the reaction of 1-dodecanone with aniline in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanone, 2-amino-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Dodecanone, 2-amino-1-phenyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Dodecanone, 2-amino-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanone, 1-phenyl-: Lacks the amino group, resulting in different chemical properties.
2-Dodecanone, 1-amino-1-phenyl-: Similar structure but with different positioning of the amino group.
1-Dodecanone, 2-amino-1-methyl-: Contains a methyl group instead of a phenyl group.
Uniqueness
1-Dodecanone, 2-amino-1-phenyl-, hydrochloride is unique due to the presence of both amino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Propriétés
Numéro CAS |
63544-79-6 |
|---|---|
Formule moléculaire |
C18H30ClNO |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
2-amino-1-phenyldodecan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |
Clé InChI |
UWNIPOSKLXUWND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


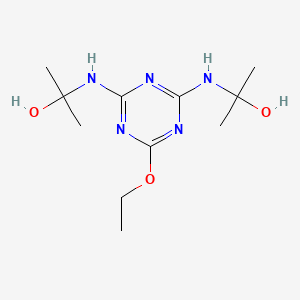
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
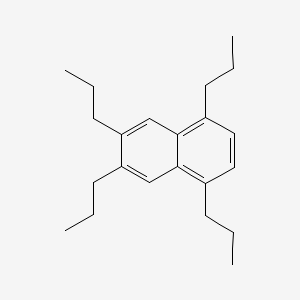
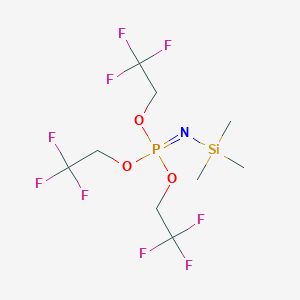
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
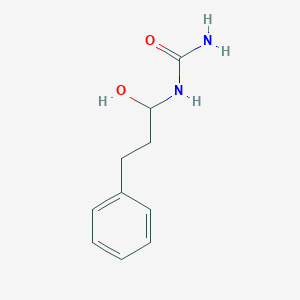

![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
